molecular formula C11H10N4O3 B2977040 N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899743-89-6

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Katalognummer B2977040
CAS-Nummer: 899743-89-6
Molekulargewicht: 246.226
InChI-Schlüssel: LACJIKAUTHFAJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as Compound 1, is a novel small molecule that has attracted significant attention from researchers due to its potential therapeutic applications.

Wirkmechanismus

Target of Action

The primary target of N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is the GABA A α5 receptor . This receptor is a subtype of the GABA A receptors, which are members of the ligand-gated ion channel superfamily . The GABA A α5 receptor plays a crucial role in cognitive functions and is associated with cognitive disorders such as Alzheimer’s disease .

Mode of Action

This compound exhibits affinity and selectivity for the GABA A α5 receptor binding site . By binding to this site, the compound can modulate the function of the receptor, potentially enhancing its activity . This interaction can lead to changes in neuronal signaling, which can have various effects on cognitive function .

Biochemical Pathways

Given its target, it is likely that it impacts theGABAergic system , which is the major inhibitory neurotransmitter system in the brain . Modulation of this system can have widespread effects on neuronal signaling and brain function .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread role of the GABAergic system in the brain . By modulating the activity of the GABA A α5 receptor, the compound could potentially enhance inhibitory signaling, which could have various effects on neuronal function and cognition .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that could affect the expression or function of the GABA A α5 receptor . .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide 1 in lab experiments include its high potency, selectivity, and low toxicity. This compound 1 has been shown to have a favorable pharmacokinetic profile and can be easily administered in vivo. However, the limitations of using this compound 1 in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and distribution. Moreover, the optimal dose and duration of this compound 1 treatment may vary depending on the disease model and experimental conditions.

Zukünftige Richtungen

There are several future directions for research on N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide 1, including:
1. Elucidating the molecular targets and pathways of this compound 1 in different disease models.
2. Developing more efficient and scalable synthesis methods for this compound 1.
3. Investigating the potential synergistic effects of this compound 1 with other drugs or therapies.
4. Exploring the therapeutic potential of this compound 1 in other diseases, such as metabolic disorders and infectious diseases.
5. Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound 1 in humans.
In conclusion, this compound 1 is a promising small molecule that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound 1 and to translate it into clinical applications.

Synthesemethoden

The synthesis method of N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide 1 involves the reaction between 2-pyridinemethanamine and 3-isoxazolylcarboxylic acid, followed by coupling with oxalyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to achieve high yield and purity of this compound 1.

Wissenschaftliche Forschungsanwendungen

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound 1 has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. In inflammation research, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation. In neurodegenerative disorder research, this compound 1 has been shown to protect neurons from oxidative stress and improve cognitive function.

Eigenschaften

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-10(11(17)14-9-4-6-18-15-9)13-7-8-3-1-2-5-12-8/h1-6H,7H2,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACJIKAUTHFAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.